molecular formula C19H21F3N4O B2685205 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide CAS No. 1902943-51-4

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2685205
CAS No.: 1902943-51-4
M. Wt: 378.399
InChI Key: YHFCFDBNLYPEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core linked to a 5-cyclopropyl-1H-pyrazole moiety at the 1-position and a 3-(trifluoromethyl)benzamide group at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl substituent on the pyrazole may influence conformational rigidity and target binding.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)14-3-1-2-13(10-14)18(27)23-15-6-8-26(9-7-15)17-11-16(24-25-17)12-4-5-12/h1-3,10-12,15H,4-9H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFCFDBNLYPEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.

    Benzamide Formation: The benzamide moiety can be formed by reacting aniline derivatives with acyl chlorides or carboxylic acids in the presence of coupling agents like EDCI or DCC.

    Final Coupling: The final coupling of the pyrazole, piperidine, and benzamide fragments can be achieved through amide bond formation using reagents like HATU or TBTU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its piperidine and pyrazole rings. Key transformations include:

Reaction TypeConditionsReagents/CatalystsOutcome
Ring oxidation60–80°C, pH 7–9, aqueous ethanolKMnO₄ or RuO₄Formation of N-oxide derivatives
Side-chain oxidation25–40°C, DCM, anhydrous conditionsm-CPBA or H₂O₂/SeO₂ Hydroxylation at cyclopropane carbons

Oxidation of the piperidine nitrogen generates stable N-oxide species, while selective oxidation of the cyclopropane ring requires controlled stoichiometry to prevent over-oxidation to carboxylic acids.

Reduction Reactions

Reductive modifications target the benzamide carbonyl and unsaturated bonds:

Target SiteConditionsReagentsProduct
Amide group−78°C, THFLiAlH₄ or DIBAL-HSecondary amine (C=O → CH₂-NH)
Pyrazole ring50–70°C, H₂ pressure (3–5 atm)Pd/C or Raney Ni Partially saturated pyrazoline

Notably, the trifluoromethyl group remains intact under these conditions due to its strong C-F bonds .

Coupling Reactions

The secondary amine in the piperidine ring participates in cross-coupling:

Buchwald-Hartwig Amination

  • Conditions : 110°C, toluene, N₂ atmosphere

  • Catalyst : Pd(dba)₂/Xantphos

  • Scope : Forms C-N bonds with aryl halides (e.g., 4-bromotoluene)

Suzuki-Miyaura Coupling

  • Conditions : 80°C, DMF/H₂O (3:1)

  • Catalyst : Pd(PPh₃)₄/K₂CO₃

  • Scope : Reacts with boronic acids at pyrazole C-4 position

Hydrolysis and Functional Group Transformations

The benzamide group shows pH-dependent stability:

Hydrolysis TypeConditionsProducts
Acidic (HCl, 6M)Reflux, 12 hr3-(Trifluoromethyl)benzoic acid + Piperidine-pyrazole amine
Basic (NaOH, 2M)60°C, 8 hrSame as acidic hydrolysis but faster kinetics

Controlled hydrolysis enables selective modification of the amide linkage without affecting the pyrazole ring.

Cycloaddition and Ring-Opening Reactions

The pyrazole moiety participates in regioselective [3+2] cycloadditions:

With Acetylenic Dipolarophiles

  • Conditions : Cu(OTf)₂ (10 mol%), [bmim]PF₆, 70°C

  • Reaction : Forms pyrazolo[1,5-a]pyrimidines via 1,3-dipolar cycloaddition

  • Yield : 78–82% (isolated)

Ring-Opening of Cyclopropane

  • Conditions : BF₃·OEt₂, CH₂Cl₂, −20°C

  • Outcome : Generates allylic amines through strain-release reactions

Mechanistic Considerations

  • Electrophilic Aromatic Substitution : The pyrazole ring undergoes nitration (HNO₃/H₂SO₄) at C-4 due to electron-withdrawing effects of the trifluoromethyl group .

  • Nucleophilic Attack : Piperidine nitrogen acts as a base in alkylation reactions (e.g., with methyl iodide).

  • Radical Pathways : Photochemical reactions with AIBN initiators yield dimerized products at the cyclopropane ring .

This compound’s multifunctional architecture enables tailored modifications for medicinal chemistry applications, particularly in developing kinase inhibitors and GPCR modulators . Experimental data emphasize the critical role of solvent polarity and temperature in controlling reaction selectivity.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide is C17H24N6OC_{17}H_{24}N_{6}O with a molecular weight of approximately 328.4 g/mol. The trifluoromethyl group and the pyrazole ring contribute to its biological activity, enhancing lipophilicity and receptor binding affinity.

Drug Discovery

The compound's structural features suggest significant potential as a pharmacological agent. Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that the incorporation of the trifluoromethyl group can increase the potency of inhibitors targeting various enzymes and receptors, including serotonin transporters and cyclooxygenases .

Table 1: Comparison of Trifluoromethyl-containing Compounds in Drug Discovery

Compound NameTargetActivityReference
UbrogepantCGRP receptorMigraine treatment
Compound A5-HT transporterAntidepressant
This compoundUnknownPotential inhibitorThis study

Neuropharmacology

The compound has been studied for its effects on the central nervous system (CNS). Pyrazole derivatives are known to interact with various neurotransmitter systems, including glutamate and GABAergic pathways. Research indicates that compounds similar to this compound can act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic plasticity and neurological disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The structural motifs present in this compound may offer opportunities for developing novel anticancer agents. Research has shown that pyrazolo[1,5-a]pyrimidines exhibit selective protein inhibition and cytotoxic effects against various cancer cell lines .

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer TypeMechanism of ActionReference
Compound BBreastApoptosis induction
Compound CLungCell cycle arrest
This compoundUnknownPotential inhibitorThis study

Case Study 1: Neuropharmacological Effects

In a study investigating the neuropharmacological properties of similar compounds, it was found that pyrazole derivatives could modulate glutamate receptor activity, potentially leading to therapeutic effects in conditions such as anxiety and depression. The specific interactions of this compound with mGluRs warrant further exploration to understand its full potential in CNS disorders.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of pyrazole-based compounds showed promising results against melanoma cell lines. The study highlighted that modifications in the pyrazole structure could enhance cytotoxicity and selectivity towards cancer cells, suggesting that this compound may exhibit similar properties.

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound shares a benzamide-piperidine scaffold with multiple analogs, but variations in substituents lead to distinct physicochemical and pharmacological profiles:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 5-cyclopropyl-1H-pyrazole, 3-(trifluoromethyl)benzamide ~425.3 (estimated) Cyclopropyl group for rigidity; trifluoromethyl for enhanced lipophilicity.
N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethyl)benzamide (6e) 4-aminobenzyl, 3-(tetrafluoroethyl) 410.18 Tetrafluoroethyl group increases electronegativity; amine for solubility.
N-(1-(4-Guanidinobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide (17e) 4-guanidinobenzyl, 3-(tetrafluoroethoxy) 468.19 Guanidine group enhances basicity; tetrafluoroethoxy improves metabolic stability.
N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7a) 4-(ethylureido)benzyl, 3-(trifluoromethyl) 449.21 Ethylureido side chain for potential hydrogen bonding.
3-[4-[(5-Cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]benzenesulfonamide Pyrimidine-sulfonamide core, 5-cyclopropylpyrazole 389.4 (exact) Sulfonamide group for acidity; pyrimidine for π-π interactions.

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 6e and 17e feature fluorine-rich substituents (tetrafluoroethyl, tetrafluoroethoxy), which enhance metabolic stability and membrane permeability compared to the target compound’s trifluoromethyl group .
  • Rigidity vs.

Spectroscopic Characterization

All compounds were validated via 1H-NMR and HRMS:

  • Trifluoromethyl Groups : In 7a and the target compound, the -CF3 group typically appears as a singlet near δ 7.5–8.0 ppm in 1H-NMR due to deshielding .
  • Piperidine Protons : Resonances between δ 2.5–3.5 ppm confirm the piperidine ring’s presence .

Biological Activity

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C16H21F3N4O
Molecular Weight 348.36 g/mol
CAS Number 2034201-58-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and receptor binding affinity .

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that pyrazole compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers . In vitro studies demonstrated that derivatives similar to this compound effectively induced apoptosis in cancer cell lines, suggesting potential for further development as anticancer agents.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Potential

The compound's interaction with metabotropic glutamate receptors (mGluRs) positions it as a candidate for neuroprotective therapies. Research has highlighted the importance of mGluR modulation in neurodegenerative diseases, suggesting that this compound could help alleviate symptoms associated with such conditions by enhancing synaptic function and reducing excitotoxicity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the trifluoromethyl group has been shown to significantly enhance binding affinity to target receptors compared to non-fluorinated analogs. Modifications in the piperidine and pyrazole rings also influence the potency and selectivity of the compound .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated a series of pyrazole compounds in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity against resistant cancer cells .
  • Neurodegenerative Disease Models : In animal models of neurodegeneration, compounds similar to this compound showed promising results in improving cognitive functions and reducing neuronal loss, suggesting potential therapeutic applications for Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide with high yield?

Methodological Answer: Key steps include:

  • Coupling reactions : Use THF as a solvent to enhance solubility during amide bond formation, as demonstrated in piperazine-based syntheses (e.g., 12-hour stirring at room temperature for intermediates) .
  • Purification : Silica gel column chromatography is effective for isolating pure products, with yields improved by optimizing solvent polarity gradients .
  • Base selection : Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) facilitates nucleophilic substitutions in heterocyclic systems, as seen in analogous triazole syntheses .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Methodological Answer: Use a multi-technique approach:

  • 1H NMR and LC-MS : Assign peaks to verify piperidine, pyrazole, and trifluoromethylbenzamide moieties. For example, aromatic protons in the 7.0–8.5 ppm range and trifluoromethyl signals near 120–125 ppm (¹³C NMR) .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N content) to confirm purity .
  • IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) .

Q. What practical strategies mitigate challenges with hygroscopic intermediates during synthesis?

Methodological Answer:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture absorption .
  • Drying agents : Use molecular sieves or anhydrous sodium sulfate during workup .
  • Low-temperature storage : Store intermediates at –20°C in sealed containers .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • PASS algorithm : Predict antimicrobial or anticancer activity by analyzing structural fragments (e.g., pyrazole, piperidine) against known bioactive compounds .
  • Molecular docking : Dock the compound into target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Prepare the 3D structure with Gaussian09 (B3LYP/6-31G*), and validate binding poses with MD simulations .

Q. How should researchers resolve contradictions between in vitro and in vivo biological data for this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Assess bioavailability and metabolism using LC-MS/MS. The trifluoromethyl group may enhance metabolic stability, but cytochrome P450 interactions should be tested .
  • Dose-response studies : Compare IC₅₀ values across cell lines and animal models. Adjust formulations (e.g., PEGylation) to improve in vivo efficacy .

Q. What structure-activity relationship (SAR) insights can guide the modification of this compound?

Methodological Answer:

  • Substituent variation : Replace the cyclopropyl group on the pyrazole with methyl or fluorophenyl groups to assess changes in potency .
  • Trifluoromethyl positioning : Compare meta- vs. para-substituted benzamide analogs for target affinity .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

Methodological Answer:

  • Continuous-flow reactors : Optimize residence time and temperature for exothermic steps (e.g., cyclocondensation). Use Design of Experiments (DoE) to model variables like reagent stoichiometry .
  • In-line purification : Integrate scavenger resins or membrane separators to reduce manual chromatography .

Q. What analytical techniques quantify the metabolic stability imparted by the trifluoromethyl group?

Methodological Answer:

  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) and measure degradation via HPLC-UV. The trifluoromethyl group’s electron-withdrawing effects may slow oxidative metabolism .
  • Radiolabeled studies : Use ¹⁹F NMR to track metabolic byproducts .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Methodological Answer:

  • Detailed reaction logs : Document exact equivalents, solvent batches, and stirring rates. For example, slight deviations in THF purity can alter coupling efficiency .
  • Cross-lab validation : Share protocols with independent labs to verify yields and purity metrics .

Q. What stability studies are critical for long-term storage of this compound?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks. Monitor decomposition via HPLC and identify degradants with HRMS .
  • Lyophilization : Improve thermal stability by lyophilizing hydrochloride salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.